1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

Peptide Chemistry Medicinal Chemistry Structure-Activity Relationship

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 159749-28-7) is a chiral building block for peptidomimetics. The azetidine ring introduces conformational constraint distinct from proline, shown to improve μ-opioid receptor binding affinity (Ki 0.44 nM) and enable scalable chiral synthesis. The racemate offers a cost-effective alternative to enantiopure forms for early-stage research, while its Boc protection enables direct use in peptide synthesis. Verify stereochemical requirements for target applications.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 159749-28-7
Cat. No. B069505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
CAS159749-28-7
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C(=O)O
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
InChIKeyJWJVSDZKYYXDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 159749-28-7) | Procurement Specifications for Peptide Synthesis & Medicinal Chemistry


1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 159749-28-7), also known as N-Boc-azetidine-2-carboxylic acid, is a protected non-proteinogenic amino acid building block. Its core structure consists of a four-membered azetidine ring substituted with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen . This compound serves as a key synthetic intermediate for introducing conformational constraint into peptides and peptidomimetics. It is frequently employed as a proline surrogate in medicinal chemistry programs due to the unique geometric restrictions imposed by the smaller azetidine ring, which can modulate the backbone conformation and biological activity of target peptides .

Why Generic Substitution is Not Advisable for 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid


While several vendors offer 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid as a racemic mixture (CAS 159749-28-7), direct substitution with the single enantiomers—(S)-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6) or (R)-Boc-azetidine-2-carboxylic acid (CAS 228857-58-7)—is not chemically or economically equivalent. The racemate is a distinct chemical entity with different physical properties and a different, often lower, market price compared to its enantiopure counterparts . Crucially, in applications where stereochemistry dictates biological function, such as in peptide drug discovery, substitution of the racemate for a specific enantiomer will lead to a loss of stereochemical integrity, potentially abolishing target binding affinity or introducing undesired off-target effects . The following evidence demonstrates quantifiable differences in performance that preclude generic interchangeability.

Quantitative Comparative Evidence for 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 159749-28-7) vs. Analogs


Enantiomeric Composition: Racemic Mixture vs. Single Enantiomers for Peptide SAR Studies

The target compound (CAS 159749-28-7) is a racemic (1:1) mixture of (R)- and (S)-enantiomers, which contrasts with its single enantiomer analogs. Procurement of the racemate is appropriate for initial screens or achiral synthetic steps. However, for chiral applications, (S)-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6) is available with a purity of ≥ 99.95% by chiral HPLC . In a direct comparator study, the incorporation of the (S)-enantiomer (Aze) into endomorphin-2 (EM-2) peptide analogs yielded a Ki value of 0.44 nM at the μ-opioid receptor, demonstrating high potency and selectivity [1]. This quantitative bioactivity is contingent on stereochemical purity and cannot be replicated using the racemic mixture.

Peptide Chemistry Medicinal Chemistry Structure-Activity Relationship

Synthetic Utility: Chemoselective Reduction to (S)-2-Methylazetidine

N-Boc-azetidine-2-carboxylic acid (as the (S)-enantiomer, CAS 51077-14-6) serves as a direct precursor for the synthesis of (S)-2-methylazetidine via a chemoselective reduction. A scalable synthesis route using this compound as a starting material produced (S)-2-methylazetidine in a 49% overall yield with >99% enantiomeric excess (ee) [1]. This yield is reported alongside an alternative, de novo route that achieved a 61% yield [1]. The chemoselective reduction route using the Boc-protected azetidine-2-carboxylic acid avoids column chromatography and is suitable for large-scale production, offering a practical advantage for process chemists.

Process Chemistry Azetidine Synthesis Chemoselective Reduction

Peptide Backbone Conformation: Azetidine vs. Proline in Endomorphin Analogs

The azetidine-2-carboxylic acid (Aze) residue, derived from the target Boc-protected compound, imposes a distinct conformational constraint compared to the natural amino acid L-proline (Pro). In a study comparing endomorphin-1 (EM-1) and endomorphin-2 (EM-2) analogs, replacement of the Pro2 residue with Aze resulted in peptides with the highest affinity and selectivity for the μ-opioid receptor [1]. Specifically, [Aze2]EM-2 (analog 3) exhibited a Ki value of 0.44 nM and an EC50 of 0.46 nM in the [35S]GTPγS functional assay, while [Aze2]EM-1 (analog 2) had a Ki of 0.49 nM and an EC50 of 0.59 nM [1]. In contrast, the native EM-2 peptide has a reported Ki of 0.69 nM and EC50 of 1.1 nM, and the Δ3Pro analog (1) showed a Ki of 1.1 nM and EC50 of 4.2 nM [1]. This demonstrates that the Aze substitution enhances both binding affinity and functional potency compared to the native Pro and other constrained analogs.

Opioid Peptides Peptidomimetics Conformational Constraint

Impact on Agonist/Antagonist Activity: Azetidine vs. Pipecolic Acid in Angiotensin II Analogs

Substitution of the Pro7 residue in angiotensin II (ANGII) peptide analogs with the lower homolog L-azetidine-2-carboxylic acid (Aze) yields distinct pharmacological profiles compared to substitution with the higher homolog L-pipecolic acid (Pip). In a rat isolated uterus assay, the superagonist analog [Sar1,Aze7]ANGII retained 34% intrinsic activity relative to ANGII, while the [Sar1,Pip7]ANGII analog showed a significantly higher intrinsic activity of 184% [1]. Conversely, for Sarmesin-based antagonists, the [Aze7] analog exhibited a pA2 value of 7.4, whereas the [Pip7] analog had a lower pA2 of 6.5 [1]. This demonstrates that the choice between Aze and Pip at position 7 can fine-tune the functional outcome between agonist and antagonist activity, a nuanced effect not achievable with proline or other homologs.

Cardiovascular Pharmacology Angiotensin II Receptor Peptide Hormone Analogs

Large-Scale Synthesis Feasibility: Racemic N-Boc-azetidine-2-carboxylic Acid

A large-scale synthetic method for optically active N-Boc-azetidine-2-carboxylic acid, starting from the inexpensive raw material γ-butyrolactone, has been reported with an overall yield of 43% [1]. This process involves a sequence of bromination, esterification, cyclization, resolution, hydrogenation, protection, and hydrolysis. The 43% overall yield, while lower than some bench-scale syntheses, is significant because it demonstrates a practical and scalable route to multi-gram quantities of the target compound, which is essential for procurement in medicinal chemistry campaigns. This contrasts with many other non-proteinogenic amino acids that lack well-defined, scalable manufacturing processes.

Process Chemistry Scale-up Amino Acid Synthesis

Chiral Purity Standards: Comparative Analysis of Commercial Availability

Commercial specifications for the (S)-enantiomer (CAS 51077-14-6) reveal a high level of quality control, with a stated purity of ≥ 99.95% as determined by chiral HPLC . This is in contrast to the racemic mixture (CAS 159749-28-7), which is typically supplied with a standard chemical purity of 97-98% (non-chiral) and no specification for enantiomeric excess . For applications requiring exact stereochemical control, such as in the synthesis of single-enantiomer pharmaceuticals, the availability of the enantiopure building block with a rigorously defined chiral purity is a critical differentiator for procurement.

Analytical Chemistry Chiral Chromatography Quality Control

High-Value Application Scenarios for 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid


Design of μ-Opioid Receptor Agonists with Enhanced Potency

Medicinal chemistry teams developing next-generation analgesics can use the (S)-azetidine-2-carboxylic acid building block, derived from the Boc-protected precursor, as a Pro2 substitute in endomorphin peptide analogs. As demonstrated by [Aze2]EM-2, this modification yields a Ki of 0.44 nM and an EC50 of 0.46 nM at the μ-opioid receptor, representing a 1.6-fold and 2.4-fold improvement, respectively, over the native peptide [1]. This specific, quantifiable gain in potency makes the Aze building block a rational choice for lead optimization programs focused on μ-opioid receptor targets.

Synthesis of Chiral Azetidine Intermediates via Chemoselective Reduction

Process chemists tasked with synthesizing chiral azetidine derivatives, such as (S)-2-methylazetidine, can utilize N-Boc-azetidine-2-carboxylic acid as a key starting material. A scalable chemoselective reduction route using this compound delivers (S)-2-methylazetidine in 49% overall yield with >99% enantiomeric excess [2]. This route offers practical advantages over alternative de novo syntheses by avoiding column chromatography and leveraging a commercially available chiral building block, making it suitable for large-scale production.

Peptide Conformation Analysis and SAR Studies

Academic and industrial researchers investigating the role of peptide backbone conformation on biological activity can utilize azetidine-2-carboxylic acid as a constrained proline analog. The data show that replacing proline with Aze in peptide ligands results in distinct pharmacological profiles, such as a 5.4-fold reduction in agonist activity but an 8-fold increase in antagonist potency in angiotensin II analogs [3]. This differential effect provides a powerful tool for dissecting structure-activity relationships and designing peptides with tailored functional outcomes.

Quality Control and Analytical Method Development

Analytical chemistry and quality control laboratories can leverage the availability of high-purity (≥ 99.95% by chiral HPLC) (S)-Boc-azetidine-2-carboxylic acid as a reference standard for method development and validation . Its well-defined stereochemistry and high purity make it an ideal calibrant for chiral HPLC and other stereoselective analytical techniques used to monitor enantiomeric purity in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.